3,5-Hexadiyn-2-ol, 6,6'-(iminodi-4,1-phenylene)bis[2-methyl-
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Overview
Description
3,5-Hexadiyn-2-ol, 6,6’-(iminodi-4,1-phenylene)bis[2-methyl- is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as alkynes and phenylene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Hexadiyn-2-ol, 6,6’-(iminodi-4,1-phenylene)bis[2-methyl- typically involves multi-step organic reactions. One common approach is the coupling of 3,5-Hexadiyn-2-ol with 6,6’-(iminodi-4,1-phenylene)bis[2-methyl- through a series of condensation and cyclization reactions. The reaction conditions often require the use of catalysts such as palladium or copper, and the reactions are carried out under inert atmospheres to prevent oxidation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3,5-Hexadiyn-2-ol, 6,6’-(iminodi-4,1-phenylene)bis[2-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne groups into alkenes or alkanes.
Substitution: The phenylene groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) is often used for reduction reactions.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alkenes or alkanes .
Scientific Research Applications
3,5-Hexadiyn-2-ol, 6,6’-(iminodi-4,1-phenylene)bis[2-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and delivery systems.
Industry: It is used in the production of advanced materials, such as conductive polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 3,5-Hexadiyn-2-ol, 6,6’-(iminodi-4,1-phenylene)bis[2-methyl- involves its interaction with various molecular targets and pathways. The compound’s alkyne groups can participate in click chemistry reactions, forming stable triazole linkages. Additionally, the phenylene groups can interact with aromatic systems, influencing the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
3,5-Hexadiyn-2-ol: A simpler compound with similar alkyne functionality.
6,6’-(Iminodi-4,1-phenylene)bis[2-methyl-]: A related compound with similar phenylene groups.
Uniqueness
3,5-Hexadiyn-2-ol, 6,6’-(iminodi-4,1-phenylene)bis[2-methyl- is unique due to its combination of alkyne and phenylene groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
91511-85-2 |
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Molecular Formula |
C26H23NO2 |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
6-[4-[4-(5-hydroxy-5-methylhexa-1,3-diynyl)anilino]phenyl]-2-methylhexa-3,5-diyn-2-ol |
InChI |
InChI=1S/C26H23NO2/c1-25(2,28)19-7-5-9-21-11-15-23(16-12-21)27-24-17-13-22(14-18-24)10-6-8-20-26(3,4)29/h11-18,27-29H,1-4H3 |
InChI Key |
LWVPGLKBYYHEPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#CC#CC1=CC=C(C=C1)NC2=CC=C(C=C2)C#CC#CC(C)(C)O)O |
Origin of Product |
United States |
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